molecular formula C13H12BrN3O B2795361 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034396-59-1

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2795361
CAS No.: 2034396-59-1
M. Wt: 306.163
InChI Key: IUHSBNJYMFSZCJ-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic organic compound with the molecular formula C 13 H 12 BrN 3 O and a molecular weight of 306.16 g/mol . Its structure features a benzamide core, substituted at the meta-position with a bromine atom, which is a versatile handle for further synthetic modification via cross-coupling reactions. This aromatic ring is connected through a carboxamide linkage to an ethyl chain that terminates in a pyrimidin-5-yl heterocycle . The pyrimidine ring is a nitrogen-rich, aromatic heterocycle that is of fundamental importance in medicinal and biological chemistry . It is a key structural component of the nucleobases cytosine, thymine, and uracil found in DNA and RNA . As such, molecules containing the pyrimidine scaffold are often investigated for their potential biological activities and their utility as building blocks in drug discovery. The specific substitution pattern on the benzamide and the presence of the pyrimidine ring make this compound a valuable intermediate for researchers developing novel molecules, particularly for screening against various biological targets where pyrimidine derivatives have shown relevance, such as in kinase inhibition . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-bromo-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-12-3-1-2-11(6-12)13(18)17-5-4-10-7-15-9-16-8-10/h1-3,6-9H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSBNJYMFSZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzamide moiety can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the benzamide moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide. For instance, derivatives of pyridine and pyrimidine have shown efficacy against various cancer cell lines. Research indicates that these compounds may inhibit specific receptors involved in cancer progression, such as fibroblast growth factor receptor-1 (FGFR1) .

Case Study:
A study evaluating the anticancer effects of pyridine-based derivatives found that certain compounds exhibited higher efficacy than established drugs like imatinib against lung cancer cell lines (A549), suggesting a promising application for this compound in oncology .

Enzyme Inhibition

The unique structure of this compound allows it to interact with various enzymes and receptors. Its potential as an inhibitor for specific enzyme pathways related to cell signaling has been postulated but requires further investigation to confirm binding affinities and functional impacts on biological systems.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTargeted Pathway/MechanismReference
4-bromo-N-(3,5-dimethoxyphenyl)benzamideFGFR1 inhibitionCancer growth inhibition
Pyridin-3-yl-pyrimidin-2-yl derivativesAnticancer (A549 cell line)Tyrosine kinase inhibition
This compoundPotential enzyme inhibitorUnspecified; requires further study

Future Research Directions

To fully harness the potential of this compound in medicinal chemistry, future research should focus on:

  • In-depth Biological Evaluations : Conducting comprehensive studies on its pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Elucidating its mechanism of action through molecular docking studies and enzyme kinetics.
  • Therapeutic Development : Exploring its utility as a lead compound for developing new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine moiety can engage in hydrogen bonding or π-π interactions with biological macromolecules, while the benzamide structure can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-bromo substituent in the target compound may enhance electrophilic reactivity compared to methoxy or iodine groups in other analogs .
  • Pyrimidine vs.

Physicochemical Properties:

Property Target Compound (Inferred) N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide PI3Kα Inhibitor
Molecular Weight (g/mol) ~320–340 ~450 (iodinated) 349.2
logP (Predicted) ~2.5–3.5 ~3.0 ~2.8
Solubility Moderate (polar pyrimidine) Low (iodine, lipophilic groups) Low (fluorophenyl, formyl groups)

Biological Activity

3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine. The reaction conditions generally include the use of organic solvents and bases to facilitate the formation of the amide bond. Detailed procedures often include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of various pyrimidine derivatives, including those related to this compound. For instance, a study synthesized several pyrimidine derivatives and tested their activity against pathogenic fungi such as Botrytis cinerea and Phomopsis sp. The results indicated that certain derivatives exhibited significant antifungal activity, with inhibition rates reaching up to 100% compared to standard antifungal agents .

Table 1: Antifungal Activity of Pyrimidine Derivatives

Compound NameTarget PathogenInhibition Rate (%)EC50 (μg/ml)
This compoundPhomopsis sp.TBDTBD
5-bromo-2-fluoro-N-(2-methylphenyl)benzamideBotrytis cinerea10010.5

Note: TBD indicates data not yet determined for this specific compound.

Antibacterial Activity

In addition to antifungal properties, compounds similar to this compound have shown antibacterial activity against various strains of bacteria. For example, derivatives featuring nitrogen heterocycles have been reported to possess significant antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (μg/mL)
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideStaphylococcus aureus3.12
N-(pyridin-2-yl)amide derivativesEscherichia coli12.5

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be significantly influenced by their structural features. Studies indicate that modifications in the pyrimidine ring or the benzamide moiety can enhance or reduce activity against specific pathogens. For instance, the presence of halogen substituents on the aromatic ring has been correlated with increased potency in both antifungal and antibacterial assays .

Case Studies

  • Antifungal Efficacy : A study focused on a series of synthesized pyrimidine derivatives showed that specific substitutions led to enhanced antifungal efficacy against Phomopsis sp., with some compounds achieving complete inhibition at low concentrations .
  • Antibacterial Screening : Another investigation evaluated various nitrogen heterocycles for their antibacterial properties and found that certain modifications in the amide structure resulted in improved MIC values against Staphylococcus aureus, indicating a promising lead for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) using brominated benzamide precursors and pyrimidinyl ethylamine derivatives. Key reagents include sodium hydroxide (base) and hydrogen peroxide (oxidizing agent) . Reaction optimization involves adjusting temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd). Yield improvements are achieved by iterative solvent screening and inert atmosphere conditions (argon/nitrogen) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, respectively. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 9.5–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 347.02 [M+H]+^+) .
  • X-ray Crystallography : Resolves crystal packing and bond angles for absolute configuration validation .

Q. What safety protocols are essential when handling brominated benzamide derivatives?

  • Methodological Answer : Use fume hoods for volatile reagents, wear nitrile gloves, and avoid skin contact due to potential irritancy. Emergency procedures include immediate rinsing with water for spills and ethanol for solvent exposure. Lab courses require 100% compliance with safety exams .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Quantum chemical reaction path searches (e.g., via ICReDD’s workflow) optimize transition states and activation energies . Molecular docking (AutoDock Vina) screens interactions with biological targets like kinase enzymes, using PyMOL for visualization .

Q. How should researchers address contradictory data in reaction yield or spectroscopic results?

  • Methodological Answer : Cross-validate data using multi-database tools (PISTACHIO, REAXYS) to compare synthetic pathways. For NMR discrepancies, verify solvent effects (DMSO vs. CDCl3_3) or paramagnetic impurities. Statistical tools (ANOVA) assess batch-to-batch variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrimidine-containing benzamides?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., fluoro, methyl) at the pyrimidine C2/C4 positions to modulate steric/electronic effects .
  • Biological Assays : Screen against kinase inhibition panels (e.g., EGFR, VEGFR) using IC50_{50} measurements. Correlate logP values (HPLC-derived) with membrane permeability .

Q. How can reactor design and process simulation improve scalability for this compound?

  • Methodological Answer : Use continuous-flow reactors for exothermic reactions (e.g., bromination) to enhance heat dissipation. Computational fluid dynamics (CFD) models optimize mixing efficiency, while membrane separation technologies (nanofiltration) reduce purification steps .

Q. What advanced purification techniques resolve challenges in isolating polar by-products?

  • Methodological Answer : Combine flash chromatography (silica gel, ethyl acetate/hexane gradients) with preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). For persistent impurities, recrystallize in ethanol/water (7:3 v/v) .

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